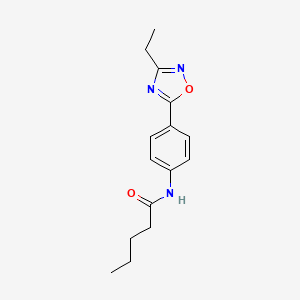
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CXCR7 antagonist, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a high affinity for CXCR7, a chemokine receptor that plays a crucial role in various physiological and pathological processes.
作用機序
The mechanism of action of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of this compound. This compound is a chemokine receptor that plays a crucial role in various physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. By blocking the this compound receptor, this compound inhibits the migration and invasion of cancer cells and reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the migration and invasion of cancer cells. In vivo studies have shown that it reduces tumor growth and metastasis in animal models. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its high affinity for this compound. This allows for the selective inhibition of this receptor without affecting other chemokine receptors. Additionally, this compound has been shown to have low toxicity in animal models. One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of research is the development of more potent and selective this compound antagonists. Another area of research is the investigation of the role of this compound in other pathological processes, such as autoimmune diseases and neurodegenerative diseases. Additionally, the development of new formulations of this compound with improved solubility and bioavailability could improve its therapeutic potential.
Conclusion
In conclusion, this compound is a promising small molecule with potential therapeutic applications in cancer treatment and inflammatory diseases. Its high affinity for this compound and low toxicity make it an attractive candidate for further research. The development of more potent and selective this compound antagonists and the investigation of the role of this compound in other pathological processes could lead to new therapeutic options for a range of diseases.
合成法
The synthesis of N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves several steps. The first step is the preparation of 4-methoxybenzohydrazide by reacting 4-methoxybenzoic acid with hydrazine hydrate. The second step involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form the corresponding ethyl ester. The third step is the reaction of the ethyl ester with 3-amino-5-cyclohexyl-1,2,4-oxadiazole to form N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)acetamide. Finally, the acetamide is converted to the benzamide by reacting it with benzoyl chloride.
科学的研究の応用
N-cyclohexyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its role in cancer treatment. This compound has been shown to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. This compound has been shown to inhibit the migration and invasion of cancer cells by blocking the this compound receptor.
特性
IUPAC Name |
N-cyclohexyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-17-13-11-15(12-14-17)20-24-22(28-25-20)19-10-6-5-9-18(19)21(26)23-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIKREARJLNRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)

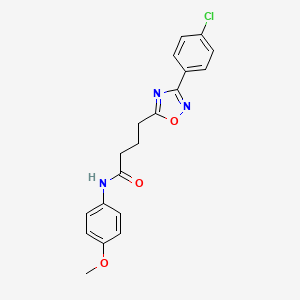


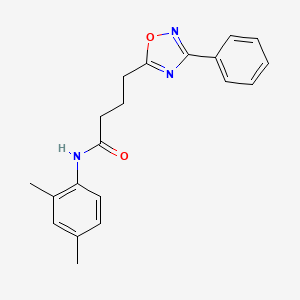
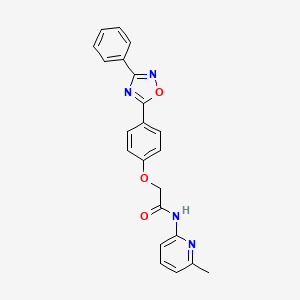
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)

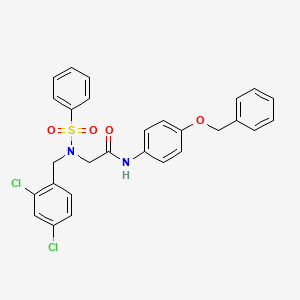

![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)
